N',4-Dihydroxy-3-methoxybenzimidamide
Description
N',4-Dihydroxy-3-methoxybenzimidamide is a benzimidamide derivative characterized by a benzimidazole core substituted with hydroxyl (-OH), methoxy (-OCH3), and amidine (-C(=NH)NH2) groups. Benzimidamides are known for their versatility in medicinal chemistry, particularly in metal chelation, antiproliferative activity, and enzyme inhibition .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N',4-dihydroxy-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10) |
InChI Key |
BLLLMJAEESLLSE-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C(=N\O)/N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=NO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,4-Dihydroxy-3-methoxybenzimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 3-methoxybenzaldehyde and hydroxylamine hydrochloride.
Formation of Intermediate: The initial step involves the formation of an oxime intermediate through the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Cyclization: The oxime intermediate undergoes cyclization under acidic conditions to form the benzimidamide core.
Industrial Production Methods
Industrial production of N’,4-Dihydroxy-3-methoxybenzimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’,4-Dihydroxy-3-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N’,4-Dihydroxy-3-methoxybenzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’,4-Dihydroxy-3-methoxybenzimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituents:
*Calculated based on molecular formulas in evidence.
Key Observations :
- Hydroxy and Methoxy Groups : Compounds with 4-methoxy substituents (e.g., ) exhibit enhanced solubility in organic solvents compared to purely hydroxylated analogs. However, hydroxyl groups (e.g., in ) improve hydrogen-bonding capacity, which is critical for interactions with biological targets .
- Amidine vs. Amide : Benzimidamides (e.g., ) contain amidine groups (-C(=NH)NH2), which are stronger metal chelators than amide groups (-CONH2) found in benzamides. This makes them suitable for applications in catalysis or metalloenzyme inhibition .
- Auxiliary Substituents: The presence of triazole () or dimethylaminomethyl () groups introduces steric and electronic effects. For instance, triazole moieties in compound 13 enhance antiproliferative activity by promoting π-π stacking with DNA .
Comparative Efficacy :
- Antiproliferative Activity : Compound 13 () shows superior activity to simpler benzamides due to its triazole and amidoxime groups, which enhance DNA binding.
- Metal Chelation : Amidoxime-containing benzimidamides () outperform amide-based analogs (e.g., ) in coordinating transition metals like Fe³⁺ or Cu²⁺.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
